molecular formula C13H18O B13052001 (R)-1-(P-Tolyl)hex-5-EN-1-OL

(R)-1-(P-Tolyl)hex-5-EN-1-OL

Cat. No.: B13052001
M. Wt: 190.28 g/mol
InChI Key: CGOZUFAINHFSID-CYBMUJFWSA-N
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Description

®-1-(P-Tolyl)hex-5-EN-1-OL is an organic compound that belongs to the class of alcohols. It features a hexene chain with a hydroxyl group at one end and a p-tolyl group attached to the first carbon. The ® configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(P-Tolyl)hex-5-EN-1-OL can be achieved through various methods, including:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde or ketone. For example, the reaction of p-tolylmagnesium bromide with hex-5-enal can yield ®-1-(P-Tolyl)hex-5-EN-1-OL.

    Asymmetric Reduction: Another method involves the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-1-(P-Tolyl)hex-5-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using H2 and a metal catalyst (e.g., Pd/C) can reduce the double bond.

    Substitution: Reagents like SOCl2 (Thionyl chloride) can convert the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of ®-1-(P-Tolyl)hex-5-en-1-one.

    Reduction: Formation of ®-1-(P-Tolyl)hexan-1-ol.

    Substitution: Formation of ®-1-(P-Tolyl)hex-5-en-1-chloride.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fine chemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(P-Tolyl)hex-5-EN-1-OL depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(P-Tolyl)hex-5-EN-1-OL: The enantiomer of the compound with opposite chirality.

    1-(P-Tolyl)hex-5-EN-1-OL: The racemic mixture containing both ® and (S) enantiomers.

    1-(P-Tolyl)hexan-1-ol: The saturated analog without the double bond.

Uniqueness

®-1-(P-Tolyl)hex-5-EN-1-OL is unique due to its specific ® configuration, which can impart different chemical and biological properties compared to its (S) enantiomer or racemic mixture. Its unsaturated hexene chain also provides distinct reactivity compared to the saturated analog.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)hex-5-en-1-ol

InChI

InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1

InChI Key

CGOZUFAINHFSID-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CCCC=C)O

Canonical SMILES

CC1=CC=C(C=C1)C(CCCC=C)O

Origin of Product

United States

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